Cyclo(pro-sar)4, also known as cyclo[Pro-Sar-Pro-Sar], is a cyclic tetrapeptide that has garnered attention due to its unique structural properties and potential applications in pharmacology. This compound features two proline and two sarcosine residues, which contribute to its conformational flexibility and biological activity. Cyclo(pro-sar)4 is classified as a macrocyclic peptide, a category known for its cyclic structure that can influence its interactions with biological targets.
Cyclo(pro-sar)4 is synthesized from linear precursors through cyclization methods that involve specific reagents and conditions. The classification of this compound falls under cyclic peptides, which are characterized by the presence of peptide bonds forming a closed ring structure. This classification is significant because cyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts.
The synthesis of cyclo(pro-sar)4 typically employs strategies such as head-to-tail cyclization of linear peptide precursors. One effective method involves the use of β-thiolactone frameworks, which facilitate direct aminolysis reactions leading to cyclization. In this approach, the N-terminal amino group reacts with the C-terminal thioester or equivalent, resulting in the formation of the cyclic structure.
The synthesis can be optimized by employing additives like sodium borate, which enhances yield and minimizes side reactions such as oligomerization. The reaction conditions often include organic solvents or aqueous/organic mixed solutions to promote efficient cyclization. For example, using HATU coupling conditions has been shown to yield cyclopeptides with varying degrees of success depending on the specific amino acid residues involved .
The molecular structure of cyclo(pro-sar)4 consists of four amino acids arranged in a cyclic manner. The proline residues contribute to the rigidity of the structure, while the sarcosine residues enhance its solubility and conformational adaptability. The cyclic nature allows for intramolecular interactions that stabilize specific conformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the conformational characteristics of cyclo(pro-sar)4. Studies have shown that this compound adopts multiple conformations in polar solvents but stabilizes in a single conformation in less polar environments like chloroform .
Cyclo(pro-sar)4 can participate in various chemical reactions typical for peptides, including hydrolysis and modifications through coupling reactions with other amino acids or functional groups. These reactions are crucial for exploring the compound's biological activity and potential therapeutic applications.
The stability of cyclo(pro-sar)4 under physiological conditions makes it an attractive candidate for further modifications aimed at enhancing its pharmacological properties. Understanding its reactivity profile is essential for designing derivatives with improved efficacy against specific biological targets.
The mechanism of action for cyclo(pro-sar)4 involves its interaction with opioid receptors, specifically acting as a mixed agonist-antagonist. This interaction modulates pain pathways and can influence behaviors associated with substance abuse.
Research indicates that cyclo(pro-sar)4 demonstrates antinociceptive effects and can block stress-induced reinstatement of drug-seeking behavior in animal models. These findings suggest that the compound may offer therapeutic benefits in managing pain and addiction .
Cyclo(pro-sar)4 is characterized by its solubility in various solvents, which is influenced by its amino acid composition. The presence of proline enhances structural rigidity, while sarcosine contributes to solubility.
The chemical properties include stability under physiological pH and susceptibility to enzymatic degradation typical for peptide compounds. Detailed analyses using techniques like mass spectrometry and infrared spectroscopy provide insights into its molecular weight and functional groups present.
Cyclo(pro-sar)4 has promising applications in pharmacology, particularly in developing new analgesics and treatments for substance abuse disorders. Its ability to interact selectively with opioid receptors positions it as a lead compound for further drug development efforts aimed at minimizing side effects associated with conventional opioid therapies .
Cyclic peptides represent a critical class of bioactive molecules characterized by their ring-shaped backbone, which confers exceptional stability against enzymatic degradation and conformational rigidity for precise target engagement. Unlike linear peptides, cyclic structures eliminate N- and C-terminal flexibility, reducing entropic penalties upon binding to biological targets. This architecture enhances membrane permeability and oral bioavailability—properties historically challenging for peptide-based therapeutics. Cyclic peptides occupy a unique chemical space between small molecules and biologics, enabling modulation of "undruggable" targets like protein-protein interactions. Among cyclic scaffolds, tetrapeptides offer optimal ring size for balancing conformational diversity and synthetic accessibility, with proline-rich sequences exhibiting distinctive polyproline II (PPII) helices crucial for molecular recognition events [3] [7].
The development of cyclo[Pro-Sar-Phe-d-Phe] (later termed Cyclo(Pro-Sar)₄ due to its four-residue structure) emerged from rational drug design efforts targeting opioid receptor modulation without addictive liabilities. Initial work focused on CJ-15,208—a natural macrocyclic tetrapeptide showing cocaine-attentuating effects. Researchers synthesized cyclo[Pro-Sar-Phe-d-Phe] using solid-phase peptide synthesis (SPPS) followed by solution-phase macrocyclization, achieving yields >60% after HPLC purification [1].
Conformational analysis via NMR and molecular modeling revealed solvent-dependent behavior: In chloroform, it adopted a single conformation stabilized by intramolecular hydrogen bonds, while polar solvents induced multiple conformers. This structural predictability distinguished it from earlier peptides with dynamic backbones [1].
Pharmacological characterization demonstrated mixed κ-opioid receptor (KOR) agonist/antagonist activity following oral administration—a rarity for peptides. In murine models, it blocked stress- and drug-induced reinstatement of cocaine/morphine conditioned place preference, indicating anti-addiction potential. Crucially, it exhibited fewer side effects (e.g., reduced constipation/respiratory depression) compared to morphine, positioning it as a lead compound for substance use disorders [1].
Table 1: Key Pharmacological Properties of Cyclo(Pro-Sar)₄
Property | Finding | Assay |
---|---|---|
KOR Antagonism | IC₅₀ = 132 nM (oral) | Warm-water tail-withdrawal (mice) |
MOR Interaction | Partial agonism (δ = 0.42) | [³⁵S]GTPγS binding |
Bioavailability | 34% (oral); Tₘₐₓ = 45 min | Plasma pharmacokinetics |
Anti-reinstatement | >70% reduction in cocaine-seeking (p<0.01) | Conditioned place preference |
Proline's Rigidity: The cyclic structure of proline restricts φ backbone angles to −65° ± 25°, enforcing turns and polyproline II helices. Its tertiary amide bond reduces conformational entropy, while ring puckering (endo/exo) modulates cis-trans isomerization—critical for receptor recognition. Substitution at C⁴ (e.g., hydroxyl/fluoro groups) introduces stereoelectronic effects that stabilize specific puckers via gauche interactions, as evidenced in collagen-mimetic peptides [3] [5].
Sarcosine's Flexibility: N-Methylglycine (sarcosine) lacks a side-chain hydrogen, reducing steric constraints and enhancing conformational freedom. This promotes:
Table 2: Comparative Impact of Proline Derivatives on Peptide Conformation
Residue | C⁴-Substituent | Preferred Pucker | Amide Bond Preference | Biological Effect |
---|---|---|---|---|
L-Pro | H | Exo (60%) | trans (90%) | Standard turn motif |
4R-Hyp | OH | Exo (95%) | trans (98%) | Collagen stabilization |
4R-Flp | F | Exo (>99%) | trans (>99%) | Enhanced thermostability |
Sar | N-CH₃ | N/A | trans (100%) | Increased flexibility & oral uptake |
Synergistic Effects: The Pro-Sar dyad creates a conformational switch: Pro locks adjacent residues into PPII helices, while Sar's N-methyl group disrupts internal H-bonding, enhancing solubility. Molecular dynamics simulations show this duo improves burial of hydrophobic pharmacophores (e.g., Phe-d-Phe in Cyclo(Pro-Sar)₄) within opioid receptor pockets [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7